REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10](=O)[CH:9]1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:16][OH:17].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH2:1]([N:8]1[CH2:12][CH2:11][C:10](=[N:16][OH:17])[CH:9]1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
aqueous solution
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1)=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 35°-40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure to half volume
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice each time with 80 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1)=NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |